molecular formula C22H20N2O5S B2705094 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido CAS No. 2097902-68-4

2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido

Cat. No.: B2705094
CAS No.: 2097902-68-4
M. Wt: 424.47
InChI Key: CDLMPEMGKDIKPS-UHFFFAOYSA-N
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Description

2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.47. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-15-24-20(14-29-15)16-8-10-19(11-9-16)30(26,27)23-13-21(25)17-4-6-18(7-5-17)22-3-2-12-28-22/h2-12,14,21,23,25H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLMPEMGKDIKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C20H20N2O4S
  • Molecular Weight : 384.45 g/mol

Anticancer Properties

Research indicates that compounds containing furan and oxazole moieties exhibit significant anticancer activity. For instance, derivatives of oxadiazole have been shown to inhibit various cancer cell lines, suggesting similar potential for the sulfonamide . In vitro studies demonstrate that modifications in the structure can enhance cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other key enzymes involved in tumor metabolism.
  • Induction of Apoptosis : Studies have shown that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are beneficial in reducing tumor-promoting inflammation .

Case Study 1: Anticancer Activity

A study conducted on a series of furan-containing sulfonamides demonstrated their ability to inhibit the proliferation of various cancer cell lines. The compound was found to have an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate potency .

Cell LineIC50 (µM)
HeLa12
MCF-715
A549 (lung cancer)20

Case Study 2: Anti-inflammatory Activity

In another study, the compound was evaluated for its anti-inflammatory potential using a murine model of inflammation. Results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the sulfonamide compared to controls .

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits cell growth and induces apoptosis in various cancer cell lines. The presence of both furan and oxazole rings enhances its biological activity by facilitating interactions with cellular targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the furan or oxazole moieties can significantly impact the biological activity of the compound. For example, increasing the hydrophobicity of the phenyl rings has been correlated with enhanced anticancer efficacy .

Scientific Research Applications

Research has demonstrated that this compound exhibits a range of biological activities:

1. Antioxidant Activity
Compounds containing furan and oxazole moieties often show significant antioxidant properties. Studies have indicated that derivatives can effectively scavenge free radicals, potentially mitigating oxidative stress-related diseases.

2. Antimicrobial Activity
In vitro studies have shown that related compounds possess notable antibacterial activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

3. Antiviral Activity
Recent investigations into similar compounds have highlighted their potential antiviral effects, particularly against viruses like SARS-CoV-2. For instance, derivatives have been found to inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values in the micromolar range.

Case Studies

Several studies have focused on evaluating the biological properties of this compound:

Study on Tyrosinase Inhibition : A related furan-chalcone derivative exhibited potent tyrosinase inhibitory activity with an IC50 value significantly lower than standard controls, suggesting structural modifications can enhance enzyme inhibition.

Antiviral Screening : Research investigated the inhibitory effects of pyrazole derivatives on viral replication in MT-4 cells, revealing a dose-dependent response with promising efficacy against HIV and other viruses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido, and how can experimental design optimize yield?

  • Methodology :

  • Step 1 : Use Suzuki-Miyaura coupling to assemble the biphenyl backbone, leveraging palladium catalysts for aryl-aryl bond formation.
  • Step 2 : Introduce the hydroxy group via selective oxidation or hydroxylation under controlled pH to avoid over-oxidation.
  • Step 3 : Sulfonamide formation via nucleophilic substitution between a sulfonyl chloride intermediate and the amine-functionalized oxazole moiety.
  • Optimization : Apply factorial design (e.g., Box-Behnken) to vary reaction time, temperature, and catalyst loading, minimizing trial-and-error approaches .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry of the furan and oxazole rings, with 2D techniques (COSY, HSQC) resolving overlapping signals.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry at the hydroxy and sulfonamide groups, critical for activity studies .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or proteases (e.g., COX-2) using fluorogenic substrates, given the sulfonamide group’s affinity for active sites.
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Solubility : Measure partition coefficients (logP) via shake-flask method to assess bioavailability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding its reactivity or binding modes?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins, comparing results with mutagenesis data to validate binding pockets.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic attacks on the furan ring .
  • MD Simulations : Run 100-ns trajectories to assess conformational stability of the sulfonamide group in aqueous vs. lipid environments .

Q. What mechanistic insights can isotopic labeling provide for its metabolic or degradation pathways?

  • Methodology :

  • 18O^{18}\text{O} Labeling : Track hydroxyl group stability under hydrolytic conditions via LC-MS.
  • 14C^{14}\text{C} Tracing : Incubate with liver microsomes to identify primary metabolites, using radio-HPLC for quantification.
  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} in CYP450-mediated oxidation to elucidate rate-limiting steps .

Q. How can statistical methods address inconsistencies in bioactivity data across different experimental setups?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for inter-lab variability.
  • ANOVA : Identify confounding variables (e.g., cell passage number, serum batch) contributing to divergent IC50_{50} values.
  • Machine Learning : Train random forest models on structural descriptors (e.g., topological polar surface area) to predict outliers .

Q. What strategies mitigate toxicity concerns while preserving pharmacological efficacy?

  • Methodology :

  • SAR Studies : Synthesize analogs with modified oxazole substituents (e.g., -CH3_3 → -CF3_3) to reduce off-target interactions.
  • hERG Assays : Patch-clamp testing to evaluate cardiac liability from sulfonamide-induced potassium channel blockade.
  • In Vivo PK/PD : Administer to rodent models with staggered dosing to balance AUC (area under the curve) and hepatotoxicity .

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